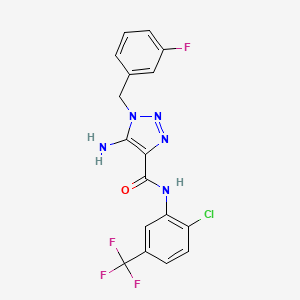

![molecular formula C21H22N2O B2822383 2'-Phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] CAS No. 140473-08-1](/img/structure/B2822383.png)

2'-Phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

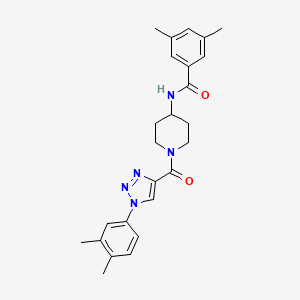

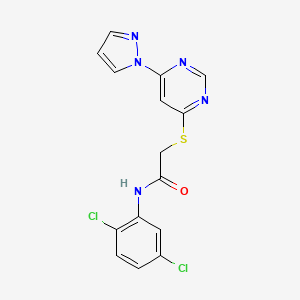

This compound, also known as 2-PHENYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,1’-CYCLOHEXANE], has the linear formula C21H22N2O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclopentanone, cyclohexanone, or 4-methylcyclohexanone . This reaction results in the formation of the 1,3-oxazine ring .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolooxazine fragment . In the 1H NMR spectra, the CH2 group protons of this fragment appear as a doublet at 3.24–3.31 ppm and a doublet of doublets at 3.35–3.43 ppm . The 10b-H (CH) proton is recorded as a doublet at 5.05–5.16 ppm .Applications De Recherche Scientifique

Antimicrobial and Anti-inflammatory Applications

The synthesis of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines has shown significant antimicrobial, anti-inflammatory, and antioxidant activities. One compound demonstrated high antimicrobial activity against S. aureus ATCC 43300, and some compounds exhibited an anti-inflammatory effect superior to the reference drug diclofenac, alongside high antioxidant activity (Mandzyuk et al., 2020).

Heterocyclic Synthesis

The reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclopentanone, cyclohexanone, or 4-methylcyclohexanone yields spiro derivatives that have been explored for various applications, including as synthons for tricyclic heterocycles, highlighting the chemical versatility and potential utility of these compounds in organic synthesis (Cada et al., 1990).

Anti-proliferative Agents

Compounds synthesized using cyclohexane-1,3-dione have shown potential as anti-proliferative agents and tyrosine kinases inhibitors, indicating their significance in the development of anticancer drugs. These compounds have exhibited efficient anticancer properties with low cytotoxicity and good bioavailability (Abdo et al., 2020).

Antiviral Activity

Novel synthesis routes for benzamide-based 5-aminopyrazoles and their derivatives have been developed, showing remarkable anti-avian influenza virus activity. Among the synthesized compounds, several demonstrated significant antiviral activities against bird flu influenza (H5N1), underlining the potential of these compounds in antiviral drug development (Hebishy et al., 2020).

Spiro-Centered Polymer Synthesis

A series of thermally stable spiro-centered bis(benzoxazine) monomers have been synthesized, characterized by high thermal stability and potential applications in material science, especially for developing high-performance polymers and coatings (SiniN. et al., 2015).

Mécanisme D'action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Similar compounds have been shown to possess various types of biological activity . For instance, some pyrazolo[1,5-c][1,3]benzoxazine derivatives have been reported to be effective antagonists of 5-HT 2B serotonin receptors .

Biochemical Pathways

It’s worth noting that compounds with similar structures have demonstrated antimicrobial, anti-inflammatory, and antioxidant activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

aureus ATCC 43300, anti-inflammatory effects superior to the reference drug diclofenac, as well as high antioxidant activity .

Propriétés

IUPAC Name |

2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-3-9-16(10-4-1)18-15-19-17-11-5-6-12-20(17)24-21(23(19)22-18)13-7-2-8-14-21/h1,3-6,9-12,19H,2,7-8,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGFGPIAIGHPHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine](/img/structure/B2822306.png)

![(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2822314.png)

![7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2822318.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2822321.png)